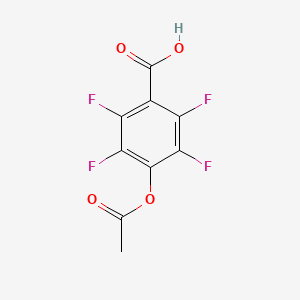

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-acetyloxy-2,3,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O4/c1-2(14)17-8-6(12)4(10)3(9(15)16)5(11)7(8)13/h1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGOHWGOTNDOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372187 | |

| Record name | 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83789-90-6 | |

| Record name | 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Aromatic Carboxylic Acids

Highly fluorinated aromatic carboxylic acids are a pivotal class of compounds in modern chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1] The incorporation of multiple fluorine atoms onto an aromatic ring dramatically alters the molecule's physicochemical properties, leading to enhanced acidity, thermal stability, and lipophilicity. These characteristics make them valuable building blocks and intermediates in the synthesis of complex molecular architectures with tailored biological activities and material properties. 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid, the subject of this guide, is a prime example of such a versatile fluorinated building block.

This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and the necessary analytical characterization to ensure the identity and purity of the final product.

Strategic Synthesis Pathway

The most logical and efficient pathway for the synthesis of this compound involves a two-step reaction sequence. The first step is the synthesis of the key intermediate, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, from a readily available starting material. The second step is the subsequent acetylation of the phenolic hydroxyl group to yield the desired final product.

Figure 1: Overall synthesis pathway for this compound.

This approach is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual reaction steps.

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

The precursor, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, is synthesized via the hydrolysis of pentafluorobenzoic acid. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxide ion displaces the fluorine atom at the para position. The para-position is most susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the fluorine atoms and the carboxyl group, which stabilize the Meisenheimer complex intermediate.

Experimental Protocol:

Materials:

-

Pentafluorobenzoic acid

-

Sodium carbonate

-

Palladium on charcoal (5%)

-

Hydrochloric acid (concentrated)

-

Water

-

Ether

Procedure:

-

In a suitable autoclave, dissolve pentafluorobenzoic acid (0.25 mol) in 400 ml of water containing sodium carbonate (0.5 mol).[2]

-

To this solution, add 3.5 g of 5% palladium on charcoal.[2]

-

Seal the autoclave and hydrogenate the mixture for 6 hours at 90°C under a hydrogen pressure of 10 to 15 bar.[2]

-

After cooling and venting the autoclave, remove the catalyst by filtration.[2]

-

Acidify the reaction solution to a pH of 1 using concentrated hydrochloric acid. This will precipitate the crude product.[2]

-

Collect the precipitated crystals by suction filtration.[2]

-

Extract the aqueous filtrate with ether to recover any dissolved product.[2]

-

Combine the ether extracts and evaporate to dryness under reduced pressure.[2]

-

Combine the precipitated crystals and the residue from the ether extraction to obtain the crude 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid.

Causality and Experimental Choices:

-

Choice of Base: Sodium carbonate is used to deprotonate the carboxylic acid, forming the more water-soluble sodium salt, which facilitates the reaction in an aqueous medium.

-

Catalyst: While the primary reaction is hydrolysis, the use of a hydrogenation catalyst like palladium on charcoal under hydrogen pressure is a documented method for the selective hydrodefluorination at the 4-position of pentafluorobenzoic acid, which upon workup yields the hydroxylated product.[2] This specific procedure highlights a reductive pathway to the intermediate.

-

Acidification: Concentrated hydrochloric acid is used to protonate the carboxylate and the phenoxide, leading to the precipitation of the less soluble 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, enabling its isolation.

Step 2: Acetylation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

The final step in the synthesis is the acetylation of the phenolic hydroxyl group of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid. This is a classic esterification reaction where acetic anhydride serves as the acetylating agent. The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic and susceptible to nucleophilic attack by the phenolic oxygen.

Experimental Protocol:

Materials:

-

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (dry)

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Ethanol

-

Water

Procedure:

-

In a small conical flask, combine 2 g of dry 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid and 3 mL of acetic anhydride.[3]

-

Carefully add 1 drop of concentrated sulfuric acid to the mixture and swirl the flask to ensure thorough mixing.[3]

-

Warm the flask on a water bath to approximately 50-60°C with stirring for about 15 minutes.[3]

-

Allow the mixture to cool to room temperature, stirring occasionally.

-

Add 30 mL of water to the cooled mixture and stir well to precipitate the crude product.[3]

-

Collect the precipitate by vacuum filtration.[3]

-

Recrystallize the crude product from a hot ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add warm water until the solution becomes slightly turbid. Allow the solution to cool slowly to form crystals.[3]

-

Collect the purified crystals of this compound by vacuum filtration and dry them thoroughly.

Causality and Experimental Choices:

-

Acetic Anhydride: Acetic anhydride is a more reactive acetylating agent than acetic acid, leading to higher yields and faster reaction times.

-

Sulfuric Acid Catalyst: The strong acid catalyst is crucial for activating the acetic anhydride, thereby facilitating the esterification of the sterically hindered and electronically deactivated phenolic hydroxyl group.

-

Recrystallization: The ethanol-water solvent system is effective for purifying the final product. The product is soluble in hot ethanol but less soluble in the mixed solvent at room temperature, allowing for the separation of impurities.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Pentafluorobenzoic acid | C₇HF₅O₂ | 212.07 |

| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | C₇H₂F₄O₃ | 210.08 |

| This compound | C₉H₄F₄O₄ | 252.12 |

Characterization of this compound

To confirm the successful synthesis and purity of the final product, a comprehensive analytical characterization is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetoxy group and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the methyl carbon.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the substitution pattern on the aromatic ring. It is expected to show signals corresponding to the four fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the carboxylic acid and the ester, as well as C-F and aromatic C-H stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Visualization of the Acetylation Mechanism

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention for their unique ability to modulate key physicochemical and biological properties. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks indispensable tools for researchers.[1] This guide provides a comprehensive technical overview of the physicochemical properties of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid (CAS No. 83789-90-6), a highly functionalized aromatic carboxylic acid. While specific experimental data for this compound is scarce in publicly available literature, this document will leverage data from closely related analogs to provide a scientifically grounded estimation of its properties, offering valuable insights for its application in research and development.

The unique structural feature of this molecule is the combination of a tetrafluorinated benzene ring with both a carboxylic acid and an acetoxy group. This arrangement suggests its potential as a versatile intermediate in the synthesis of complex pharmaceuticals and advanced materials.[2] The electron-withdrawing nature of the fluorine atoms is expected to significantly impact the acidity of the carboxylic acid and the overall electronic properties of the molecule.[2]

Molecular Structure and Key Physicochemical Properties

The chemical structure of this compound is presented below. The molecule possesses a perfluorinated phenyl ring, which imparts significant changes to its chemical and physical characteristics compared to its non-fluorinated counterpart, 4-acetoxybenzoic acid.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method

This is the gold-standard method for determining the thermodynamic solubility of a compound.

Rationale: The shake-flask method allows for the establishment of a true equilibrium between the solid compound and its saturated solution, providing an accurate measure of its intrinsic solubility.

Step-by-Step Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of water in a sealed flask.

-

-

Equilibration:

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Filter or centrifuge the solution to remove the undissolved solid.

-

-

Concentration Analysis:

-

Determine the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Calculate the solubility from the measured concentration of the saturated solution.

-

Conclusion

This compound is a promising building block for the development of novel pharmaceuticals and materials. While direct experimental data on its physicochemical properties are limited, a thorough analysis of its structural analogs provides a strong foundation for predicting its behavior. The high degree of fluorination is expected to render the carboxylic acid group significantly more acidic and influence its solubility and melting point in a predictable manner. The experimental protocols outlined in this guide provide a clear path for the empirical determination of its key physicochemical parameters, which is essential for its effective application in research and development. This in-depth guide serves as a valuable resource for scientists and researchers, enabling them to harness the full potential of this unique fluorinated compound.

References

-

Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Retrieved from Sparrow Chemical website. [1]2. Guidechem. (n.d.). This compound 83789-90-6 wiki. Retrieved from Guidechem website. [3]3. Benchchem. (n.d.). This compound | 83789-90-6. Retrieved from Benchchem website. [2]4. BLDpharm. (n.d.). 83789-90-6|this compound. Retrieved from BLDpharm website. [4]5. Alfa Chemistry. (n.d.). tetrafluoro benzoic acid suppliers USA. Retrieved from Alfa Chemistry website. [5]6. ChemicalBook. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) 13C NMR spectrum. Retrieved from ChemicalBook website. [6]7. Sigma-Aldrich. (n.d.). 4-Acetoxybenzoic acid 96%. Retrieved from Sigma-Aldrich website. [7]8. Ossila. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. Retrieved from Ossila website. [8]9. Sigma-Aldrich. (n.d.). 2,3,4,5-Tetrafluorobenzoic acid 99%. Retrieved from Sigma-Aldrich website. 10. J-GLOBAL. (n.d.). 2,3,5,6-Tetrafluoro-4-acetoxybenzoic acid | Chemical Substance Information. Retrieved from J-GLOBAL website.

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 83789-90-6|this compound|BLD Pharm [bldpharm.com]

- 5. tetrafluoro benzoic acid suppliers USA [americanchemicalsuppliers.com]

- 6. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) 13C NMR spectrum [chemicalbook.com]

- 7. 4-Acetoxybenzoic acid 96 2345-34-8 [sigmaaldrich.com]

- 8. ossila.com [ossila.com]

Spectroscopic Characterization of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic Acid: A Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic characterization of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid. Given the scarcity of publicly available spectral data for this specific compound, this document leverages foundational spectroscopic principles and data from its immediate precursor, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, to present a robust, predicted analysis. This approach is tailored for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's structural verification and analytical behavior.

Highly fluorinated aromatic carboxylic acids are of significant interest as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including acidity and biological activity.[1] this compound serves as a key intermediate, and its unambiguous characterization is paramount for ensuring the quality and integrity of subsequent research and development.

The Analytical Challenge: Data Scarcity

A thorough search of scientific literature and spectral databases reveals a notable lack of comprehensive, publicly accessible spectroscopic data (NMR, IR, MS) for this compound. While some suppliers indicate that spectral data is available upon request, this guide will proceed by establishing a baseline from the well-characterized precursor, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, and then detailing the predicted spectral characteristics of the target molecule. This predictive approach not only provides a working model for researchers but also illustrates the application of fundamental spectroscopic principles to novel compounds.

Spectroscopic Profile of the Precursor: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid

Understanding the spectra of the starting material is crucial for interpreting the changes that occur upon acetylation. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (TFHBA) is a perfluorinated building block used in various synthetic applications, including as a precursor for bioimaging probes.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy of TFHBA

-

¹H NMR: The ¹H NMR spectrum of TFHBA in a solvent like DMSO-d₆ is expected to show two broad singlets. One corresponds to the acidic proton of the carboxylic acid, and the other to the phenolic hydroxyl proton. The exact chemical shifts can vary with concentration and solvent.

-

¹³C NMR: The ¹³C NMR spectrum will be characterized by signals for the carboxylic acid carbon and the four distinct aromatic carbons, all of which will exhibit splitting due to coupling with the adjacent fluorine atoms (C-F coupling).

-

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For TFHBA, two multiplets are expected due to the two distinct fluorine environments on the aromatic ring. For the related methyl ester in CD₃OD, these signals have been reported at -144.12 ppm and -165.99 ppm.[4]

Infrared (IR) Spectroscopy of TFHBA

The IR spectrum of TFHBA is dominated by the characteristic absorptions of its functional groups.[5][6]

-

O-H Stretch (Phenol): A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[7][8][9]

-

O-H Stretch (Carboxylic Acid): A very broad absorption from 2500-3300 cm⁻¹, often overlapping with C-H stretches.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-F Stretches: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

Mass Spectrometry (MS) of TFHBA

The mass spectrum of TFHBA (Molecular Weight: 210.08 g/mol ) would be expected to show a prominent molecular ion peak (M⁺) in techniques like Electron Ionization (EI). Fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group.

Predicted Spectroscopic Data for this compound

The acetylation of the phenolic hydroxyl group of TFHBA to form this compound introduces an acetyl group (–COCH₃). This structural change will lead to predictable and distinct modifications in the spectroscopic data.

Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Assignment | Rationale |

| ¹H NMR | ~2.3 ppm | Singlet | -O-C(=O)-CH ₃ | The three equivalent protons of the acetyl methyl group are expected to appear as a singlet in a region typical for such groups. |

| >10 ppm (broad) | Singlet | -COOH | The carboxylic acid proton will be a broad singlet at a downfield chemical shift, sensitive to solvent and concentration. | |

| ¹³C NMR | ~20 ppm | Quartet (due to ¹JCH) | -O-C(=O)-C H₃ | The methyl carbon of the acetoxy group. |

| ~168 ppm | Singlet | -O-C (=O)-CH₃ | The carbonyl carbon of the acetoxy group. | |

| ~165 ppm | Triplet (due to ²JCF) | -C OOH | The carboxylic acid carbon, showing coupling to the two ortho fluorine atoms. | |

| Aromatic Region | Multiplets | Ar-C | The aromatic carbons will show complex splitting patterns due to C-F coupling, with shifts influenced by the new ester group. | |

| ¹⁹F NMR | Two Multiplets | Multiplet | Ar-F | Similar to the precursor, two distinct fluorine environments are expected, leading to two multiplets. The chemical shifts will be slightly altered by the change from a hydroxyl to an acetoxy group. |

Predicted Infrared (IR) Data

The most significant changes in the IR spectrum upon acetylation will be the appearance of new bands associated with the ester functional group and the disappearance of the phenolic O-H band.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale |

| Carboxylic Acid O-H Stretch | 2500-3300 (broad) | Strong, Broad | Unchanged from the precursor. |

| Ester C=O Stretch | ~1760-1770 | Strong, Sharp | The introduction of the phenyl acetate group results in a characteristic high-frequency carbonyl stretch. |

| Carboxylic Acid C=O Stretch | ~1700-1725 | Strong, Sharp | Unchanged from the precursor. |

| C-O Stretch (Ester) | ~1180-1220 | Strong | Appearance of a new C-O stretching band for the ester. |

| Phenolic O-H Stretch | 3200-3600 (broad) | Absent | The disappearance of this broad band is a key indicator of successful acetylation. |

Predicted Mass Spectrometry (MS) Data

For this compound (Molecular Weight: 252.10 g/mol ), the mass spectrum will provide confirmation of the molecular weight and insights into its fragmentation pathways.

| m/z Value | Predicted Identity | Fragmentation Pathway |

| 252 | [M]⁺ | Molecular Ion |

| 210 | [M - C₂H₂O]⁺ | Loss of ketene (42 Da) from the acetoxy group, a common fragmentation for aryl acetates. |

| 193 | [M - C₂H₂O - OH]⁺ | Subsequent loss of a hydroxyl radical from the carboxylic acid. |

| 165 | [M - C₂H₂O - COOH]⁺ | Loss of the carboxyl group following the loss of ketene. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a very common and often abundant fragment for acetylated compounds. |

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following experimental workflows are recommended.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of the target compound.

Detailed Methodologies

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower sensitivity of the ¹³C nucleus, a longer acquisition time with a greater number of scans will be necessary.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is required. Chemical shifts should be referenced to an external standard like CFCl₃.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

4.2.3. Mass Spectrometry (MS)

-

Technique Selection: For a volatile derivative, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For direct analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is suitable.[4][7][10]

-

GC-MS Protocol (with derivatization):

-

Derivatize the carboxylic acid to a more volatile ester (e.g., methyl ester) using a reagent like diazomethane or TMSH.

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms).

-

Use Electron Ionization (EI) at 70 eV.

-

-

LC-MS Protocol:

-

Dissolve the sample in a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

-

Inject the solution into an LC-MS system.

-

Use ESI in negative ion mode to deprotonate the carboxylic acid, which will yield the [M-H]⁻ ion.

-

Conclusion

While direct, published spectroscopic data for this compound is limited, a comprehensive and reliable characterization can be achieved through a predictive approach grounded in the analysis of its precursor and fundamental spectroscopic principles. This guide provides the expected NMR, IR, and MS data, offering a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. The provided experimental protocols outline the necessary steps to acquire this data, ensuring scientific integrity and facilitating the advancement of research in medicinal chemistry and materials science.

References

-

J-Stage. (2013). Electrochemistry, 81(5), 354-356. Available at: [Link]

-

PubChem. (n.d.). Tetrafluoro-4-hydroxybenzoic acid. National Institutes of Health. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Available at: [Link]

-

LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Supporting Information For Palladium-Catalyzed Salt-Free... (n.d.). Available at: [Link]

-

SpectraBase. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. Available at: [Link]

-

ResearchGate. (n.d.). Mass fragmentation of acetylated 4 with OzID. Available at: [Link]

-

OpenStax. (2023). Organic Chemistry. Available at: [Link]

-

YouTube. (2012). An Introduction to IR Spectroscopy - Esters. Available at: [Link]

-

UCF STARS. (n.d.). Two-Component Covalent Inhibitors (TCCI) of the Human.... Available at: [Link]

-

ResearchGate. (n.d.). Mass fragmentation of selected compounds.... Available at: [Link]

-

PubMed Central (PMC). (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. National Institutes of Health. Available at: [Link]

-

Química Orgánica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Available at: [Link]

Sources

- 1. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) 13C NMR spectrum [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. ossila.com [ossila.com]

- 4. 652-34-6 | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. Tetrafluoro-4-hydroxybenzoic acid | C7H2F4O3 | CID 98835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Acetoxy-2,3,5,6-tetrafluorobenzoic Acid (CAS 83789-90-6): Properties and Applications

This technical guide provides a comprehensive overview of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid (CAS 83789-90-6), a specialized fluorinated aromatic carboxylic acid. While broadly classified as a research chemical and pharmaceutical intermediate, its most significant and well-documented application lies in the field of polymer chemistry as a key monomer for the synthesis of high-performance liquid crystalline polymers. This document will delve into the physicochemical properties of this compound, its primary synthetic application, and the characteristics of the resulting polymer, providing valuable insights for researchers in materials science and organic synthesis.

Physicochemical Properties of this compound

This compound is a white to off-white solid. The presence of four fluorine atoms on the benzene ring significantly influences its chemical properties, leading to increased electrophilicity of the aromatic ring and acidity of the carboxylic acid group compared to its non-fluorinated analog.

| Property | Value |

| CAS Number | 83789-90-6 |

| Molecular Formula | C₉H₄F₄O₄ |

| Molecular Weight | 252.12 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. |

The acetoxy group serves as a protecting group for the phenol functionality, which can be deprotected under specific conditions to yield a reactive hydroxyl group. This feature is pivotal in its primary application in polymerization.

Core Application: Synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid)

The principal and most extensively documented use of this compound is as a monomer for the synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid), a thermotropic liquid crystalline polymer.[1][2]

Rationale for Use in Polymer Synthesis

The selection of this compound as a monomer is dictated by several key molecular features:

-

Polymerization Functionality: The molecule possesses two key functional groups for polycondensation: a carboxylic acid and a protected phenol (acetoxy group).

-

Fluorination: The tetrafluorinated benzene ring imparts desirable properties to the resulting polymer, including thermal stability, chemical resistance, and unique liquid crystalline behavior. The fluorine substituents are known to decrease dipole-dipole interactions between polymer chains.[2]

Experimental Protocol: Bulk Polycondensation

The synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) is typically achieved through a bulk polycondensation reaction. The following is a generalized protocol based on published literature:[1][2]

Materials:

-

This compound (monomer)

-

High-vacuum line

-

Polymerization reactor equipped with a mechanical stirrer and a nitrogen inlet/outlet

Procedure:

-

The monomer, this compound, is placed in the polymerization reactor.

-

The reactor is purged with dry nitrogen to create an inert atmosphere.

-

The temperature is gradually raised to 250°C under a nitrogen stream.

-

The polycondensation is carried out at this temperature for approximately 15 hours.

-

During the reaction, acetic acid is eliminated and removed from the system.

-

After the reaction is complete, the reactor is cooled to room temperature.

-

The resulting polymer is then isolated and purified.

Caption: Workflow for the synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid).

Properties and Characterization of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid)

The resulting polymer, Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid), exhibits distinct properties that make it a material of interest for specialized applications.

Characterization Data

The polymer has been characterized by various analytical techniques:[1][2]

| Analysis Technique | Observation |

| Elemental Analysis | Confirms the elemental composition of the polymer. |

| Infrared (IR) Spectroscopy | Shows characteristic peaks for the polymer structure. |

| Differential Scanning Calorimetry (DSC) | Reveals thermal transitions, including the crystal/nematic phase transition at approximately 280°C.[2] |

| Wide-Angle X-ray Diffraction (WAXD) | Confirms the crystalline and liquid crystalline nature of the polymer. |

Liquid Crystalline Behavior

Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) is a thermotropic liquid crystalline polymer, meaning it exhibits liquid crystal properties within a specific temperature range. A crystal/nematic phase transition is observed at around 280°C.[2] In the nematic state, well-defined schlieren textures can be observed.[2] This behavior is of significant interest for applications requiring anisotropic properties, such as in high-strength fibers and films.

Role in Drug Development and Organic Synthesis

While the primary application of this compound is in polymer chemistry, its structural features make it a potentially valuable building block in organic synthesis and, by extension, in medicinal chemistry.

A Versatile Fluorinated Intermediate

-

Fluorine Content: The incorporation of fluorine into bioactive molecules is a common strategy in drug design to enhance properties such as metabolic stability, binding affinity, and lipophilicity.

-

Orthogonal Functional Groups: The carboxylic acid and the protected phenol offer two distinct points for chemical modification, allowing for the stepwise construction of more complex molecules.

Caption: Potential synthetic pathway utilizing the functional groups of the title compound.

Conclusion

This compound (CAS 83789-90-6) is a specialized chemical with a well-defined and primary role as a monomer in the synthesis of the liquid crystalline polymer, Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid). The properties of this polymer, largely influenced by its fluorinated structure, make it a subject of interest in materials science. While its direct biological activity is not documented, its structure as a polyfluorinated aromatic carboxylic acid with orthogonal protecting groups suggests its potential as a versatile intermediate for the synthesis of complex molecules in various fields, including medicinal chemistry. Future research may explore its utility as a building block for novel bioactive compounds.

References

- Sugiyama, J. et al. Synthesis and characterization of poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid).

- The Effect of -(C6F4)- on the Surface Free Energy of Main-Chain Liquid Crystalline and Crystalline Polymers.

- Ueda, M., Noguchi, Y., Sugiyama, J., Yonetake, K., & Masuko, T. (1992). Synthesis and characterization of poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid). Macromolecules, 25(26), 7086–7089.

- Comparison Direct Synthesis of Hyaluronic Acid-Based Carbon Nanodots as Dual Active Targeting and Imaging of HeLa Cancer Cells. (2021). ACS Omega.

- Photochemical substitution reactions of iron tricarbonyl 1,4-dimethyltetraazadiene and related complexes. Behavior consistent with the strong coupling limit. Journal of the American Chemical Society.

- This compound | 83789-90-6. Benchchem.

- N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-2 ...

- Fluorides Supplier in CITY,Trader in STATE.

- 2,5-DIFLUORO-4-METHOXYBENZALDEHYDE | 879093-08-0.

Sources

Starting materials for 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid

Introduction: The Strategic Importance of Fluorinated Aspirin Analogs

This compound, a fluorinated analog of acetylsalicylic acid (aspirin), stands as a molecule of significant interest for researchers in medicinal chemistry and materials science. The incorporation of a tetrafluorinated benzene ring dramatically alters the electronic properties, lipophilicity, and metabolic stability of the parent benzoic acid structure.[1] These modifications can lead to enhanced biological activity or novel material characteristics.[2][3] The successful synthesis of this compound is critically dependent on the logical and economical selection of a starting material. This guide provides an in-depth analysis of the primary synthetic routes, offering field-proven insights into the causality behind experimental choices for drug development professionals and research scientists.

The synthesis of aspirin and its derivatives has been a cornerstone of medicinal chemistry for over a century, with ongoing research into new analogs for various therapeutic applications, including anticancer and antibacterial activities.[4][5][6] The principles of aspirin synthesis, typically involving the acetylation of a hydroxybenzoic acid, form the foundation for approaching its fluorinated counterparts.[7][8]

Part 1: The Direct Approach — Acetylation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

The most direct and fundamentally logical pathway to this compound begins with its immediate precursor, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid. This approach leverages a classic esterification reaction, analogous to the industrial synthesis of aspirin itself.

Rationale and Mechanistic Insight

Starting with 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid is advantageous due to the high-yield, single-step transformation. The reaction involves the acetylation of the phenolic hydroxyl group. Phenols are readily acetylated using acetic anhydride, often with an acid catalyst like sulfuric or phosphoric acid.[8][9] The catalyst protonates the carbonyl oxygen of the acetic anhydride, rendering it a more potent electrophile. The lone pair of electrons on the phenolic oxygen then attacks the acetyl carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the acetylated product and acetic acid. The perfluorinated ring significantly increases the acidity of the phenolic proton, which can influence reaction kinetics.[10]

Synthetic Workflow Diagram

Caption: Direct acetylation of the phenolic precursor.

Detailed Experimental Protocol

Objective: To synthesize this compound via acetylation.

Materials:

-

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (or 85% phosphoric acid)

-

Ethanol

-

Deionized water

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a 100 mL round-bottom flask, combine 2.10 g (0.01 mol) of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid with 4.0 mL (0.042 mol) of acetic anhydride.

-

While swirling the flask, cautiously add 3-4 drops of concentrated sulfuric acid as a catalyst.

-

Heat the mixture in a water bath at 50-60°C for approximately 15 minutes to ensure the completion of the reaction.[9]

-

Allow the flask to cool to room temperature. To precipitate the product and decompose excess acetic anhydride, cautiously add 30 mL of ice-cold water to the reaction mixture with stirring.

-

Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the crystals with two portions of cold deionized water.

-

Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol. To the hot solution, add warm water dropwise until the solution becomes slightly turbid. If a solid separates, warm the mixture gently until it redissolves. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[9]

-

Collect the purified, needle-like crystals by vacuum filtration. Dry the product under vacuum.

-

Characterization: Determine the melting point and yield. Confirm the structure using ¹H NMR, ¹⁹F NMR, and IR spectroscopy. The disappearance of the broad phenolic -OH peak and the appearance of a sharp acetyl C=O stretch in the IR spectrum are indicative of a successful reaction.

Data Summary

| Parameter | Starting Material | Product |

| IUPAC Name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | This compound |

| Molecular Formula | C₇H₂F₄O₃ | C₉H₄F₄O₄ |

| Molar Mass | 210.08 g/mol | 252.12 g/mol |

| Expected Yield | N/A | >85% |

| Appearance | White solid | White crystalline solid |

| Key IR Peaks (cm⁻¹) | ~3300-2500 (broad, O-H), ~1700 (C=O) | ~1770 (ester C=O), ~1710 (acid C=O), no broad O-H |

Part 2: The Functional Group Interconversion Approach — From Pentafluorobenzoic Acid

An alternative strategy begins with a more commercially available starting material, pentafluorobenzoic acid. This route relies on a selective nucleophilic aromatic substitution (S-N-Ar) reaction to replace the para-fluorine atom.

Rationale and Mechanistic Insight

Pentafluorobenzoic acid is an electron-deficient aromatic system, making it susceptible to nucleophilic attack.[3] The fluorine atoms are strongly electron-withdrawing, activating the ring for S-N-Ar reactions. Substitution typically occurs at the para-position due to resonance stabilization of the Meisenheimer complex intermediate.[11] A process for converting pentafluorobenzoic acid to 2,3,5,6-tetrafluorobenzoic acid via hydrogenolysis has been patented, demonstrating that the fluorine atoms can be selectively removed.[12] For this synthesis, a nucleophile such as hydroxide is used to displace the para-fluorine, forming the 4-hydroxy derivative, which is then acetylated as described in Part 1. The key to this method's success is the high selectivity of the para-substitution.

Synthetic Workflow Diagram

Caption: Two-step synthesis from pentafluorobenzoic acid.

Detailed Experimental Protocol

Objective: To synthesize this compound from pentafluorobenzoic acid.

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

-

In a pressure vessel, dissolve 10.6 g (0.05 mol) of pentafluorobenzoic acid in 100 mL of a 2M aqueous sodium hydroxide solution.

-

Seal the vessel and heat the reaction mixture to 150-160°C for 4-6 hours with stirring.

-

Cool the reaction mixture to room temperature and carefully vent the vessel.

-

Transfer the solution to a beaker and acidify to pH 1-2 with concentrated hydrochloric acid.

-

The product, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, will precipitate out of the solution.

-

Isolate the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization if necessary.

Step 2: Acetylation

-

Follow the acetylation protocol as detailed in Part 1, using the product from Step 1 as the starting material.

Data Summary

| Parameter | Starting Material | Intermediate | Product |

| IUPAC Name | Pentafluorobenzoic acid | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | This compound |

| Formula | C₇HF₅O₂ | C₇H₂F₄O₃ | C₉H₄F₄O₄ |

| Molar Mass | 212.08 g/mol | 210.08 g/mol | 252.12 g/mol |

| Typical Yield | N/A | 70-85% (for Step 1) | >85% (for Step 2) |

Part 3: The Building Block Approach — From Tetrafluorohydroquinone

For syntheses where structural diversity is a primary goal, starting from a fundamental building block like tetrafluorohydroquinone offers maximum flexibility, although it presents significant challenges in terms of regioselectivity.

Rationale and Mechanistic Insight

Tetrafluorohydroquinone is a versatile, symmetrical molecule with two reactive hydroxyl groups.[2][13] Its use as a starting material is common in the synthesis of complex fluorinated molecules.[14][15] The synthetic challenge lies in achieving selective mono-carboxylation and mono-acetylation. A plausible route would involve:

-

Mono-protection: Protecting one hydroxyl group (e.g., as a benzyl ether) to differentiate the two sites.

-

Carboxylation: Introducing the carboxylic acid group onto the ring, likely through a Kolbe-Schmitt or similar carboxylation reaction on the remaining free phenol.

-

Acetylation: Acetylating the protected hydroxyl group after deprotection, or directly acetylating the free phenol before deprotection.

-

Deprotection: Removing the protecting group to yield the final product.

This multi-step approach is more complex and likely lower-yielding overall but provides access to a wider range of derivatives by modifying the reaction sequence.

Synthetic Workflow Diagram (Conceptual)

Caption: Multi-step synthesis from tetrafluorohydroquinone.

Comparative Analysis of Synthetic Routes

The choice of starting material is a strategic decision balancing cost, availability, reaction complexity, and overall yield.

| Feature | Route 1 (Direct) | Route 2 (Interconversion) | Route 3 (Building Block) |

| Starting Material | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | Pentafluorobenzoic acid | Tetrafluorohydroquinone |

| Number of Steps | 1 | 2 | 4+ |

| Complexity | Low | Moderate | High |

| Overall Yield | High | Moderate | Low |

| Scalability | Excellent | Good | Poor |

| Key Advantage | Simplicity, efficiency | Use of a more common starting material | Synthetic flexibility |

| Key Disadvantage | Higher cost of starting material | Requires harsh reaction conditions (S-N-Ar) | Poor atom economy, selectivity issues |

Conclusion

For the targeted synthesis of this compound, the most efficient and practical approach is the direct acetylation of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid. This single-step method offers high yields and operational simplicity, making it ideal for both laboratory-scale and industrial production. The route starting from pentafluorobenzoic acid presents a viable alternative if the direct precursor is unavailable or cost-prohibitive, leveraging a selective nucleophilic aromatic substitution. While the pathway from tetrafluorohydroquinone offers the greatest flexibility for creating a library of analogs, it is suboptimal for producing the target molecule specifically due to its multi-step nature and inherent selectivity challenges. The ultimate choice of starting material will depend on a careful evaluation of project goals, available resources, and economic considerations.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetrafluorohydroquinone: A Key Fluorinated Building Block for Synthesis.

- Guidechem. (n.d.). TETRAFLUOROHYDROQUINONE 771-63-1 wiki.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synergistic Impact of Tetrafluorohydroquinone in Organic Synthesis.

-

Wikipedia. (n.d.). Pentafluorobenzoic acid. Retrieved from [Link].

- CymitQuimica. (n.d.). CAS 771-63-1: Tetrafluorohydroquinone.

- Guidechem. (n.d.). Pentafluorobenzoic acid 602-94-8 wiki.

- Fluorine notes. (2019, August). Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids.

- National Institutes of Health. (n.d.). Reactions of Pentafluorohalobenzenes. PMC.

- BOC Sciences. (n.d.). CAS 771-63-1 Tetrafluorohydroquinone - Polymer.

- American Society for Biochemistry and Molecular Biology. (n.d.). Synthesis and medicinal activity of structurally diverse aspirin analogs.

- Benchchem. (n.d.). This compound | 83789-90-6.

-

ResearchGate. (n.d.). Synthesis of Aspirin Analogs for Anticancer and Antibacterial Testing | Request PDF. Retrieved from [Link].

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link].

- ChemicalBook. (n.d.). 2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID synthesis.

-

Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link].

-

Chemistry LibreTexts. (2020, June 29). 1: Synthesis of Aspirin (Experiment). Retrieved from [Link].

-

Cha, B. C. (2000). Synthesis and biological activity of aspirin derivatives. Archives of Pharmacal Research, 23(2), 171-175. Retrieved from [Link].

-

Bellevue College. (n.d.). Experiment: Synthesis of Aspirin. Retrieved from [Link].

- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Google Patents. (n.d.). US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.

- J-GLOBAL. (n.d.). 2,3,5,6-Tetrafluoro-4-acetoxybenzoic acid | Chemical Substance Information.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. Synthesis and medicinal activity of structurally diverse aspirin analogs - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of aspirin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bellevuecollege.edu [bellevuecollege.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ossila.com [ossila.com]

- 11. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 12. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. guidechem.com [guidechem.com]

- 15. CAS 771-63-1: Tetrafluorohydroquinone | CymitQuimica [cymitquimica.com]

Reaction mechanism of 4-hydroxybenzoic acid acetylation

An In-Depth Technical Guide to the Reaction Mechanism of 4-Hydroxybenzoic Acid Acetylation

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive examination of the acetylation of 4-hydroxybenzoic acid, a cornerstone reaction for the synthesis of 4-acetoxybenzoic acid. As a critical monomer in the production of advanced liquid crystal polymers like Vectra, understanding the nuances of this transformation is paramount for researchers in materials science and drug development.[1] This document moves beyond a simple procedural outline to explore the underlying principles, the rationale behind experimental choices, and the validation of the reaction's outcome through established analytical techniques.

The Strategic Importance of Acetylation

The acetylation of 4-hydroxybenzoic acid (also known as p-hydroxybenzoic acid or PHBA) is a fundamental esterification reaction. The primary industrial application of the resulting product, 4-acetoxybenzoic acid, is as a monomer for high-performance thermotropic liquid crystal polymers.[1][2] The conversion of the phenolic hydroxyl group into an acetoxy group is a necessary activation step. The direct esterification of the phenolic hydroxyl is challenging due to the electron-withdrawing nature of the aromatic ring, which reduces its nucleophilicity.[1] Acetylation enhances its reactivity for subsequent polycondensation reactions.[1]

The overall reaction proceeds by treating 4-hydroxybenzoic acid with acetic anhydride, typically in the presence of a strong acid catalyst such as concentrated sulfuric acid.[3][4][5]

Overall Reaction: HOC₆H₄COOH + (CH₃CO)₂O ---(H₂SO₄ catalyst)--> CH₃COOC₆H₄COOH + CH₃COOH

(4-hydroxybenzoic acid + Acetic Anhydride ---> 4-acetoxybenzoic acid + Acetic Acid)

The Reaction Mechanism: An Acid-Catalyzed Nucleophilic Acyl Substitution

The acetylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid is a classic example of nucleophilic acyl substitution. The reaction proceeds efficiently under acid catalysis, which is crucial for activating the acetylating agent.

Pillar of Expertise: Why Acid Catalysis? The phenolic hydroxyl group is a relatively weak nucleophile. Acetic anhydride, while reactive, requires activation to be readily attacked by this weak nucleophile. The acid catalyst (H₂SO₄) protonates one of the carbonyl oxygens of acetic anhydride. This protonation makes the associated carbonyl carbon significantly more electrophilic and highly susceptible to nucleophilic attack.[4] This catalytic step is fundamental to achieving a practical reaction rate.

The mechanism can be detailed in the following steps:

-

Activation of Acetic Anhydride: A proton from the sulfuric acid catalyst protonates one of the carbonyl oxygen atoms of acetic anhydride, creating a highly electrophilic species.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group of 4-hydroxybenzoic acid attacks the protonated, and now highly electrophilic, carbonyl carbon of the acetic anhydride. This forms a tetrahedral intermediate.

-

Proton Transfer & Intermediate Collapse: A proton is transferred from the oxonium ion to a more basic site. The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, expelling acetic acid as a good leaving group.

-

Deprotonation: The protonated acetylated product is then deprotonated, regenerating the acid catalyst and yielding the final product, 4-acetoxybenzoic acid.

Caption: Figure 1: Acid-Catalyzed Acetylation Mechanism

Field-Validated Experimental Protocol

This protocol provides a reliable method for the synthesis and purification of 4-acetoxybenzoic acid. Each step is designed for safety, efficiency, and high purity of the final product.

Materials & Reagents:

-

4-Hydroxybenzoic acid (dry)

-

Acetic anhydride

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol

-

Deionized water

-

Conical flask

-

Water bath

-

Buchner funnel and vacuum filtration apparatus

-

Beakers

-

Stirring rod

Step-by-Step Methodology:

-

Reaction Setup: In a small conical flask, combine 2.0 g of dry 4-hydroxybenzoic acid with 3.0 mL of acetic anhydride.[3][5]

-

Expertise Note: Using dry 4-hydroxybenzoic acid is crucial. Any moisture will hydrolyze the acetic anhydride, reducing the yield.

-

-

Catalysis: Carefully add 1 drop of concentrated sulfuric acid to the mixture. Swirl the flask gently to ensure thorough mixing.[3][5]

-

Trustworthiness Note: Acetic anhydride and concentrated sulfuric acid are corrosive. This step should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

-

-

Heating: Warm the flask on a water bath to approximately 50-60°C. Maintain this temperature and stir for about 15 minutes.[3][5]

-

Expertise Note: Gentle heating accelerates the reaction without causing decomposition of the product.[3]

-

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. To precipitate the product and destroy the excess acetic anhydride, cautiously add 30 mL of cold water to the flask and stir vigorously.[3][7]

-

Isolation: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water to remove soluble impurities.[3][5]

-

Recrystallization (Purification): Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol (~6 mL).[3] Once dissolved, pour the solution into approximately 15 mL of warm water. If a solid separates immediately, gently warm the mixture until the solution is clear again.[3][5]

-

Trustworthiness Note: Ethanol is flammable; avoid open flames.[3]

-

-

Crystallization and Drying: Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Beautiful needle-like crystals of 4-acetoxybenzoic acid should separate.[3] Collect the purified crystals by vacuum filtration and allow them to air dry or dry in a low-temperature oven.

Caption: Figure 2: Experimental Workflow for Synthesis

Data Presentation and Product Validation

Successful synthesis is validated by comparing the physical and spectroscopic properties of the product against established data.

Table 1: Physicochemical and Spectroscopic Data

| Property | 4-Hydroxybenzoic Acid (Reactant) | 4-Acetoxybenzoic Acid (Product) | Rationale for Change |

| Molecular Weight | 138.12 g/mol [8][9] | 180.16 g/mol | Addition of an acetyl group (CH₃CO). |

| Melting Point | 214-217 °C[9] | ~186-188 °C | Change in crystal lattice structure and intermolecular forces. |

| IR Spectroscopy (Key Peaks) | Broad O-H stretch (~3400-2500 cm⁻¹), C=O stretch (~1670 cm⁻¹)[10] | C=O (ester) stretch (~1750 cm⁻¹), C=O (acid) stretch (~1690 cm⁻¹) | Disappearance of the broad phenolic O-H band and appearance of a new ester C=O band. |

| ¹H NMR (Aromatic Protons) | Signals for protons adjacent to -OH and -COOH groups. | Downfield shift of protons ortho to the new -OCOCH₃ group. | The acetoxy group is electron-withdrawing, deshielding the adjacent aromatic protons. |

Note: Specific spectral data can vary slightly based on the solvent and instrument used.

Trustworthiness Pillar: Self-Validating Protocols The purity of the synthesized product can be confirmed using several methods:

-

Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.[3]

-

Thin Layer Chromatography (TLC): TLC can be used to compare the product to the starting material, confirming the consumption of the reactant and the formation of a new, less polar product.[3][5]

-

Ferric Chloride Test: 4-hydroxybenzoic acid, being a phenol, will give a positive test (a color change) with ferric chloride solution. The pure product, 4-acetoxybenzoic acid, where the phenolic hydroxyl is esterified, will not.[6] This provides a simple and rapid qualitative check for unreacted starting material.

References

- Experiment 12. Preparation of 4-acetoxybenzoic acid.

- Aspirin Synthesis - ChemTalk. ChemTalk.

- Synthesis of Aspirin from salicylic acid occurs by acetylating proce - Hooghly Women's College. Hooghly Women's College.

- Synthesis of Aspirin: A General Chemistry Experiment.

- Aspirin Synthesis Mechanism | Organic Chemistry. YouTube.

- Chemistry 104: Synthesis of Aspirin. Bellevue College.

- 2.4: Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts.

- Application of 4-Hydroxybenzoic Acid in the Synthesis of Liquid Crystal Polymers: A Guide for Researchers. Benchchem.

- Acetylsalicylic Acid EP Impurity A; 4-Hydroxybenzoic Acid. SynThink Research Chemicals.

- Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid.

- 4-Hydroxybenzoic Acid: A Comprehensive Technical Guide. Benchchem.

- IR spectrum of the product 4-hydroxybenzoic acid.

- 1.14: Experiment_614_Synthesis of Aspirin_1_1_2. Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 4. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic Acid in Organic Solvents

Introduction: The Significance of Solubility in Drug Development

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid is a highly fluorinated aromatic carboxylic acid. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, including increased thermal stability, lipophilicity, and altered biological activity.[1] The acetoxy group and the carboxylic acid moiety provide versatile handles for synthetic modifications, making it a valuable building block for pharmaceuticals and advanced materials.[1]

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug development lifecycle. It influences reaction kinetics and yield during synthesis, dictates the feasibility of purification methods such as crystallization, and is a key determinant of a drug's bioavailability and formulation options. A comprehensive understanding of a compound's solubility profile is therefore not just advantageous, but essential for efficient and successful drug development.

This guide provides a framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. In the absence of extensive published empirical data for this specific molecule, this document will equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to conduct a thorough solubility assessment.

Physicochemical Properties: An Estimation Based on Structural Analogs

To understand the solubility of this compound, we must first consider its key physicochemical characteristics. By examining its structural components—the tetrafluorinated benzoic acid core and the 4-acetoxy group—we can infer its properties from well-characterized analogs.

| Property | 2,3,5,6-Tetrafluorobenzoic Acid | 4-Acetoxybenzoic Acid | This compound (Estimated) | Rationale |

| Molecular Weight | 194.08 g/mol [2][3] | 180.16 g/mol [4] | 252.14 g/mol | Sum of atomic weights. |

| Melting Point (°C) | 150-152[2][3][5][6] | 190-194[7] | 160-180 | The tetrafluorination may lower the melting point compared to the non-fluorinated acetoxy analog, but the overall larger and more rigid structure suggests a relatively high melting point. |

| pKa | ~5.3 (for the 4-hydroxy analog)[8] | 4.38[7][9] | < 4.0 | The four electron-withdrawing fluorine atoms will significantly increase the acidity of the carboxylic acid group, lowering the pKa compared to 4-acetoxybenzoic acid. |

| LogP (octanol-water) | 2.38[2][3] | ~1.5-2.0 (Estimated) | ~2.5-3.0 | The tetrafluorinated core significantly increases lipophilicity. The acetoxy group is less polar than a hydroxyl group, further contributing to a higher LogP. |

These estimated properties suggest that this compound is a moderately lipophilic, acidic compound with a relatively high melting point. These characteristics will govern its interactions with various organic solvents.

Part 1: Theoretical Solubility Prediction using Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, theoretical models can provide valuable initial screening of potential solvents. The Hansen Solubility Parameter (HSP) model is a powerful and intuitive tool for predicting solubility based on the principle of "like dissolves like".[10]

Each molecule is assigned three Hansen parameters (in MPa⁰⁵):

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be thought of as coordinates in a three-dimensional "Hansen space". The closer two molecules are in this space, the more likely they are to be soluble in one another.[10] The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

While experimental determination is the gold standard, HSPs can be estimated using group contribution methods or computational software. Based on its structure, we can estimate the HSP values for our target compound.

-

δD: The aromatic ring and multiple fluorine atoms will contribute to a relatively high dispersion parameter, likely in the range of 18-20 MPa⁰⁵ .

-

δP: The presence of the ester and carboxylic acid groups, along with the electron-withdrawing fluorine atoms, will create significant polarity. An estimated δP would be in the range of 8-11 MPa⁰⁵ .

-

δH: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The ester group is a hydrogen bond acceptor. This suggests a significant hydrogen bonding parameter, estimated to be in the range of 7-10 MPa⁰⁵ .

Solvent Screening using HSP

The table below lists the Hansen Solubility Parameters for a range of common organic solvents.[11][12] By calculating the Ra distance between our estimated solute HSP and these solvent values, we can predict which solvents are likely to be effective.

| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) |

| Non-Polar Solvents | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Polar Aprotic Solvents | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Polar Protic Solvents | |||

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Water | 15.5 | 16.0 | 42.3 |

Interpretation: Based on our estimated HSPs, solvents like acetone, ethyl acetate, and THF are predicted to be good candidates for dissolving this compound due to their balanced δD, δP, and δH values, resulting in a smaller Ra distance. Non-polar solvents like hexane are expected to be poor solvents, while highly polar protic solvents like methanol and water may have moderate to low solubility due to the lipophilic nature of the fluorinated ring.

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters (HSP).

Part 2: Experimental Determination of Solubility

While theoretical predictions are useful for initial screening, experimental determination is crucial for obtaining accurate quantitative solubility data. The following protocols describe two robust methods for this purpose.

Method 1: The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13][14][15] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Experimental Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[1][13] It is advisable to run a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet. Perform a precise serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared from known concentrations of the compound in the same solvent is required for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Caption: Step-by-step experimental workflow for the Shake-Flask solubility determination method.

Method 2: Potentiometric Titration

For acidic or basic compounds, potentiometric titration offers a highly accurate method for determining solubility.[16] This technique is particularly well-suited for this compound due to its acidic carboxylic group.

Experimental Protocol:

-

System Setup: Prepare a saturated solution by equilibrating an excess of the compound in the desired solvent system (as in the shake-flask method).

-

Titration: Take a known volume of the clear supernatant and titrate it with a standardized solution of a strong base (e.g., 0.1 M NaOH in a suitable solvent) using a pH meter or potentiometer to monitor the pH change.

-

Endpoint Detection: Record the pH as a function of the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of the acidic compound, is identified as the point of maximum slope on the titration curve (or the peak of the first derivative plot).

-

Calculation: Using the volume of titrant required to reach the equivalence point and its known concentration, the molar concentration of the this compound in the saturated solution (i.e., its solubility) can be calculated.

Causality and Self-Validation: The sharpness of the inflection point in the titration curve serves as an internal validation of the measurement's accuracy. A clear, steep inflection indicates a precise endpoint, lending high confidence to the calculated solubility value. This method is particularly advantageous as it does not require a specific chromophore for UV detection and is less susceptible to interference from other UV-absorbing impurities.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for approaching the solubility determination of this compound in organic solvents. By combining theoretical predictions using Hansen Solubility Parameters with robust experimental methods like the shake-flask and potentiometric titration techniques, researchers can build a detailed and accurate solubility profile for this compound.

The data generated through these methods will be invaluable for optimizing synthetic routes, developing effective purification strategies, and designing novel formulations. As the importance of highly fluorinated compounds in drug discovery continues to grow, a thorough understanding of their fundamental physicochemical properties, such as solubility, will remain a cornerstone of successful research and development.

References

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Retrieved from [Link]

-

Exploring 2,3,5,6-Tetrafluorobenzoic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

-

Scite. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,3,5,6-Tetrafluorobenzoic acid | CAS#:652-18-6. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Bayesian approach to predict solubility parameters. Retrieved from [Link]

-

Scientific.net. (2025). Enhancing Hansen Solubility Predictions: A Combined Approach Using Integrated Datasets and Optimized Machine Learning Techniques. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Acetoxybenzoic Acid: Key Properties and Market Relevance. Retrieved from [Link]

-

Stenutz. (n.d.). 4-acetoxybenzoic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

-

National Taiwan University. (n.d.). Experiment 13 POTENTIOMETRIC TITRATION OF ACID-BASE. Retrieved from [Link]

-

Scribd. (n.d.). Hansen Solubility Parameters Values List | PDF. Retrieved from [Link]

-

Scribd. (n.d.). Appendix C11 Values of Hansen Solubility Parameters For Solvents Soils and Polymers 2014 Cleaning With Solvents | PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Request PDF. Retrieved from [Link]

-

Science.gov. (n.d.). potentiometric ph titrations: Topics by Science.gov. Retrieved from [Link]

-

CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. innospk.com [innospk.com]

- 3. 2,3,5,6-Tetrafluorobenzoic acid | CAS#:652-18-6 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,3,5,6-Tetrafluorobenzoic acid | 652-18-6 [chemicalbook.com]

- 6. 2,3,5,6-Tetrafluorobenzoic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. 4-Acetoxybenzoic acid | 2345-34-8 [chemicalbook.com]

- 8. ossila.com [ossila.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. scite.ai [scite.ai]

A Technical Guide to the Strategic Applications of Fluorinated Benzoic Acid Derivatives

Abstract

Fluorinated benzoic acid derivatives represent a class of uniquely powerful building blocks in modern chemistry. The strategic incorporation of fluorine, the most electronegative element, onto the benzoic acid scaffold imparts a suite of profound physicochemical modifications. These changes include altered acidity (pKa), modulated lipophilicity, enhanced metabolic stability, and unique intermolecular interaction capabilities. This guide provides an in-depth exploration of the practical applications of these derivatives for researchers, scientists, and drug development professionals. We will dissect the causal mechanisms behind fluorine's influence and provide field-proven insights into its application in medicinal chemistry, agrochemicals, and advanced materials science. This document moves beyond a simple listing of uses to explain the fundamental rationale driving the selection of these compounds, complete with detailed protocols and workflow diagrams to empower your research and development endeavors.

The Foundational Impact of Fluorine on the Benzoic Acid Scaffold

The substitution of hydrogen with fluorine on a benzoic acid ring is not a trivial alteration; it is a strategic decision rooted in the unique properties of the fluorine atom. Its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen) allows it to act as a bioisostere of a hydrogen atom, yet its extreme electronegativity (3.98 on the Pauling scale) fundamentally alters the electronic landscape of the entire molecule.[1] This duality is the cornerstone of its utility.

1.1. Modulation of Physicochemical Properties

The introduction of one or more fluorine atoms directly impacts several key molecular parameters that are critical for biological and material applications.

-